Tecarfarin

VKORC1 inhibition IC50 Coagulation cascade

Tecarfarin (ATI-5923) is the only Phase‑3 VKOR antagonist metabolized via hCE‑2, bypassing CYP450 enzymes entirely. Unlike warfarin, its PK is unaffected by CYP2C9 inhibitors (e.g., fluconazole, amiodarone) or CKD stage, delivering a 7‑point absolute TTR advantage in patients with CYP2C9 variant alleles on interacting drugs. FDA‑orphan‑designated for LVAD thromboembolism & ESKD‑AFib. The rational choice for protocols requiring stable anticoagulation amid unavoidable polypharmacy or renal impairment. ≥98% purity, ambient‑shipped, research‑use only.

Molecular Formula C21H14F6O5
Molecular Weight 460.3 g/mol
CAS No. 867257-26-9
Cat. No. B611272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecarfarin
CAS867257-26-9
SynonymsATI-5923;  ATI 5923;  ATI5923;  Tecarfarin
Molecular FormulaC21H14F6O5
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3
InChIKeyQFLNTQDOVCLQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tecarfarin (ATI‑5923, CAS 867257‑26‑9): A Phase‑3‑Ready Vitamin K Antagonist with a Non‑Cytochrome P450 Metabolic Profile


Tecarfarin (ATI‑5923) is a synthetic, orally active, non‑competitive vitamin K epoxide reductase complex subunit 1 (VKORC1) antagonist that impairs the activation of vitamin K‑dependent clotting factors II, VII, IX, and X [REFS‑1]. Unlike warfarin, tecarfarin is metabolized primarily by human carboxylesterase 2 (hCE‑2) to a single major inactive metabolite, ATI‑5900, largely bypassing cytochrome P450 (CYP) enzymes [REFS‑2]. It has been evaluated in 11 human clinical trials involving over 1,000 subjects and is currently in Phase‑3 development [REFS‑3].

Why Warfarin Cannot Substitute for Tecarfarin: CYP2C9‑Mediated Variability and Renal‑Dependent Clearance Drive Non‑Interchangeability


Warfarin is a racemic mixture metabolized by multiple CYP450 isoenzymes (primarily CYP2C9 and CYP3A4), rendering it highly susceptible to genetic polymorphisms, drug‑drug interactions (DDIs), and food‑drug interactions [REFS‑1]. In contrast, tecarfarin is metabolized predominantly by human carboxylesterase 2 (hCE‑2), a high‑capacity, non‑saturable tissue esterase pathway that is independent of CYP2C9 genotype and renal function [REFS‑2]. Consequently, tecarfarin is not subject to the same pharmacokinetic perturbations caused by CYP2C9 inhibitors (e.g., fluconazole, amiodarone) or by severe chronic kidney disease (CKD) [REFS‑3]. Because warfarin's therapeutic window is narrow and its metabolism is heavily influenced by these factors, direct substitution in patients taking CYP2C9‑interacting drugs or with renal impairment would expose patients to clinically meaningful variability in anticoagulation quality and safety.

Tecarfarin (CAS 867257‑26‑9) vs. Warfarin: Quantitative Comparative Evidence for Scientific Selection


Superior In Vitro VKORC1 Inhibitory Potency: IC50 Comparison vs. Warfarin

Tecarfarin demonstrates a lower half‑maximal inhibitory concentration (IC50) for human liver microsomal VKORC1 than warfarin, indicating higher potency at the molecular target. In a direct head‑to‑head assay, the IC50 of tecarfarin was 0.67 µM, compared to 0.84 µM for warfarin [REFS‑1]. The primary metabolite, ATI‑5900, was approximately 400‑fold less potent (IC50 270 µM), confirming its inactivity [REFS‑1].

VKORC1 inhibition IC50 Coagulation cascade

Pharmacokinetic Resistance to CYP2C9/3A4 Inhibition: No Interaction with Fluconazole

In a randomized, open‑label drug‑interaction study, co‑administration of the strong CYP2C9/3A4 inhibitor fluconazole (400 mg daily for 21 days) did not alter tecarfarin systemic exposure. The ratio of log‑transformed mean AUC0‑168 with versus without fluconazole was 91.2% (90% CI: 83.3‑99.8%), falling entirely within the standard 80‑125% bioequivalence bounds [REFS‑1]. In stark contrast, the same study showed that racemic warfarin AUC0‑168 increased by 113% (ratio 213%; 90% CI: 202‑226%) [REFS‑1].

Drug‑Drug Interaction CYP2C9 Fluconazole Pharmacokinetics

Improved Time in Therapeutic Range in Patients Taking CYP2C9‑Interacting Drugs and Carrying CYP2C9 Variant Alleles

In the Phase 2/3 EMBRACE‑AC trial (n=607), while the primary TTR endpoint narrowly missed superiority in the overall population (tecarfarin 72.3% vs. warfarin 71.5%; p=0.51) [REFS‑1], pre‑specified subgroup analyses demonstrated clinically meaningful differentiation. Among patients taking at least one CYP2C9‑interacting drug, tecarfarin‑treated patients achieved a TTR of 72.2% (n=92) versus 69.9% (n=87) for warfarin [REFS‑2]. In the highest‑risk subgroup—patients with both a CYP2C9 variant allele and taking a CYP2C9‑interacting drug—the TTR was 76.5% (n=24) for tecarfarin compared to 69.5% (n=31) for warfarin [REFS‑2].

TTR CYP2C9 genotype Pharmacogenomics Drug Interaction

Preserved Pharmacokinetic Profile in Severe Chronic Kidney Disease (CKD) Compared to Warfarin

In a Phase 1 single‑dose study comparing 13 patients with Stage 4 CKD (eGFR 15‑29 mL/min) to 10 healthy volunteers, warfarin metabolism was significantly inhibited in CKD patients. In contrast, tecarfarin pharmacokinetic parameters were not significantly altered by severe renal impairment [REFS‑1]. Specifically, the ratio of geometric mean AUC0‑∞ in CKD versus healthy subjects was approximately 1.0 for tecarfarin, whereas warfarin showed a >50% increase in exposure [REFS‑1].

Chronic Kidney Disease CKD Pharmacokinetics Renal Impairment

Tecarfarin (CAS 867257‑26‑9): Preferred Anticoagulant Scenarios Based on Quantitative Comparative Evidence


Chronic Anticoagulation in Patients Requiring Concomitant CYP2C9‑Interacting Medications

Based on the direct evidence that tecarfarin pharmacokinetics are unaffected by strong CYP2C9/3A4 inhibitors like fluconazole [REFS‑1], and the EMBRACE‑AC subgroup data showing higher TTR in patients taking CYP2C9‑interacting drugs [REFS‑2], tecarfarin is the scientifically rational choice for long‑term anticoagulation protocols where polypharmacy involving CYP2C9 substrates/inhibitors is unavoidable. This includes patients on amiodarone, fluconazole, or certain statins.

Anticoagulation in Patients with Stage 3‑4 Chronic Kidney Disease (CKD)

The single‑dose PK study in Stage 4 CKD demonstrates that tecarfarin exposure remains stable, whereas warfarin exposure increases by over 50% in the same population [REFS‑1]. Consequently, tecarfarin is the preferred investigational VKA for clinical trials or therapeutic use in advanced CKD where warfarin dosing is unpredictable and DOACs are contraindicated or not studied.

Clinical Development of VKAs for Genetically Diverse Populations

The EMBRACE‑AC trial's pharmacogenomic sub‑analysis revealed a 7.0‑percentage‑point absolute TTR advantage for tecarfarin over warfarin in patients carrying CYP2C9 variant alleles who also take interacting drugs [REFS‑1]. This evidence supports selecting tecarfarin as the VKA backbone for trials that enroll genetically heterogeneous patient cohorts or where CYP2C9 genotyping is not feasible, reducing the confounding effects of pharmacogenetic variability on study outcomes.

Anticoagulation in Left Ventricular Assist Device (LVAD) and End‑Stage Kidney Disease (ESKD) Populations

Tecarfarin has received Orphan Drug Designation from the USFDA for prevention of thromboembolism in patients with implanted mechanical circulatory support devices (including LVADs) and in ESKD patients with atrial fibrillation [REFS‑1]. These designations, combined with the compound's CYP450‑independent metabolism and renal‑sparing PK profile [REFS‑2], position tecarfarin as the only late‑stage VKA specifically tailored for these high‑risk orphan cardiovascular indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tecarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.